molecular formula C26H26N4O2 B2914032 2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380069-25-8

2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No. B2914032
CAS RN: 2380069-25-8
M. Wt: 426.52
InChI Key: HVODATHODYDTFD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole, a piperidine, and a pyridazine . Indole derivatives are of wide interest because of their diverse biological and clinical applications . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing indole and piperidine derivatives are well-documented .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including an indole ring, two piperidine rings, and a pyridazine ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the indole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, many indole derivatives have shown various biological activities such as anticancer, antiviral, and anti-inflammatory effects .

properties

IUPAC Name

2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-28-18-20(22-9-5-6-10-24(22)28)17-26(32)29-15-13-21(14-16-29)30-25(31)12-11-23(27-30)19-7-3-2-4-8-19/h2-12,18,21H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODATHODYDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one

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